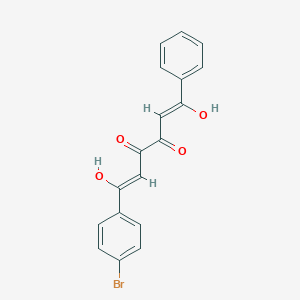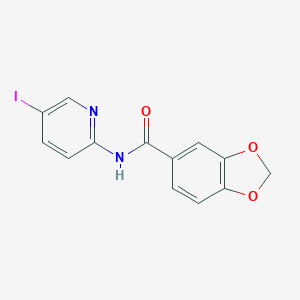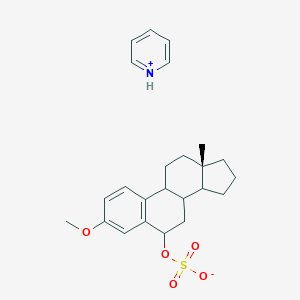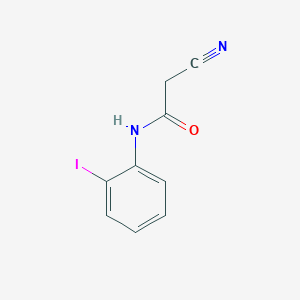
2-cyano-N-(2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-iodophenyl)acetamide, also known as CIAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a cyano group and an iodophenyl group.
Scientific Research Applications
2-cyano-N-(2-iodophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in imaging and diagnostic applications. The compound has been shown to selectively bind to certain receptors in the body, making it a useful tool for studying biological processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-iodophenyl)acetamide is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, leading to the inhibition of certain biological processes. The compound has been shown to selectively bind to certain cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral and antimicrobial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-N-(2-iodophenyl)acetamide in lab experiments include its well-established synthesis method, its selective binding to certain receptors, and its potential applications in imaging and diagnostic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-cyano-N-(2-iodophenyl)acetamide. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the further study of its mechanism of action and its potential applications in imaging and diagnostic applications. Additionally, the compound could be further studied for its potential use as an anticancer, antiviral, or antimicrobial agent. Overall, the study of this compound has the potential to lead to new discoveries in the field of scientific research.
Synthesis Methods
The synthesis of 2-cyano-N-(2-iodophenyl)acetamide involves the reaction of 2-iodoaniline with cyanoacetic acid in the presence of a catalyst. The reaction yields the desired compound in good yields and purity. The synthesis of this compound has been well-established in the literature and is widely used in scientific research.
properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
2-cyano-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) |
InChI Key |
LSHXFOJQJDREFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
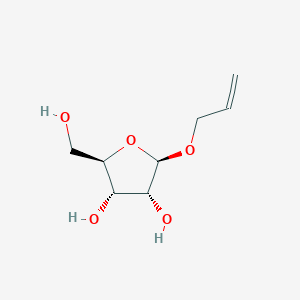
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

